Ethyl (E)-3-(4-(difluoromethoxy)phenyl)acrylate
Description
Properties
IUPAC Name |
ethyl (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-2-16-11(15)8-5-9-3-6-10(7-4-9)17-12(13)14/h3-8,12H,2H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFHRAGHXFNJFL-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
-
Reactants :
-
Conditions :
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of the acrylic acid. Acidic catalysts protonate the carbonyl oxygen, enhancing electrophilicity, while alkaline conditions deprotonate the alcohol, increasing nucleophilicity.
Transesterification of Methyl Acrylate Precursors
Transesterification offers a solvent-free alternative using methyl (E)-3-(4-(difluoromethoxy)phenyl)acrylate and excess ethanol.
Procedure:
-
Reactants :
-
Conditions :
Advantages :
-
Enzymatic catalysis reduces side reactions.
-
Avoids harsh acids/bases, suitable for heat-sensitive substrates.
Palladium-Catalyzed Coupling Reactions
A two-step synthesis via Suzuki-Miyaura coupling has been explored for high-purity batches.
Step 1: Synthesis of 4-(Difluoromethoxy)phenylboronic Acid
Step 2: Acrylate Formation
-
Reactants :
-
Conditions :
-
Solvent: PhCF₃/MeCN (1:1)
-
Temperature: 80°C
-
Reaction Time: 12 hours
-
Industrial-Scale Production via Continuous Distillation
Patented methods highlight continuous processes for large-scale synthesis:
Key Steps:
-
Esterification Reactor :
-
Distillation Column :
Comparative Analysis of Methods
Optimization Strategies
-
Solvent Selection : Cyclohexane minimizes side reactions vs. toluene.
-
Inhibitors : MEHQ (0.1–0.5 wt%) prevents polymerization during distillation.
-
Reducing Agents : Hypophosphorous acid (1–2 wt%) enhances color stability.
Challenges and Solutions
-
Byproduct Formation :
-
Catalyst Recovery :
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(4-(difluoromethoxy)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alkanes, and substituted phenyl acrylates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Ethyl (E)-3-(4-(difluoromethoxy)phenyl)acrylate has garnered attention for its potential pharmacological properties:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism appears to involve activation of apoptotic pathways, suggesting that this compound may also possess anticancer effects worth exploring.
- Anti-inflammatory Properties : Research has shown that related compounds exhibit anti-inflammatory effects, indicating that this compound could have therapeutic applications in treating inflammatory diseases.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : Its reactive functional groups allow it to act as a precursor in synthesizing various pharmaceuticals and agrochemicals. The difluoromethoxy group enhances its potential for further functionalization, making it suitable for creating derivatives with distinct biological activities.
- Reactivity Studies : Interaction studies involving this compound focus on its binding affinity with biological targets, employing techniques like molecular docking and spectroscopic methods to elucidate its mechanisms of action.
Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) values have been determined for various microorganisms, suggesting its potential as an antimicrobial agent. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Properties
In vitro studies demonstrate the compound's ability to induce apoptosis in cancer cell lines:
- Mechanistic Insights : The activation of caspases and modulation of apoptotic pathways have been observed, indicating its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(4-(difluoromethoxy)phenyl)acrylate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The biological and physicochemical properties of acrylate derivatives are heavily influenced by substituents on the phenyl ring. Key analogs and their distinguishing features include:
Table 1: Structural Analogs of Ethyl (E)-3-(4-(Difluoromethoxy)phenyl)acrylate
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The difluoromethoxy group (–OCF₂H) in the target compound is less electron-withdrawing than trifluoromethyl (–CF₃) but more lipophilic than methoxy (–OCH₃). This balance enhances metabolic stability compared to methoxy analogs while maintaining reactivity in conjugate additions .
- Biological Relevance : Compounds like Ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate (CAS 20754-22-7) exhibit antiviral activity against SARS-CoV-2 Mpro, highlighting the role of electron-withdrawing groups in enhancing binding to viral proteases . In contrast, the difluoromethoxy group in the target compound may favor blood-brain barrier penetration, as seen in neuroprotective furoxan derivatives .
Functional Group Modifications on the Acrylate Core
Variations in the acrylate moiety (e.g., cyano substitution, ester chain length) further diversify applications:
Table 2: Acrylate Core Modifications
Key Observations:
- Cyano Substitution: The introduction of a cyano group at the α-position (e.g., Ethyl (2E)-2-cyano-3-(4-fluorophenyl)acrylate) increases electrophilicity, making these derivatives effective Michael acceptors in catalytic reactions .
- Pharmacophoric Extensions : Complex acrylates, such as those conjugated to quinazoline or indole moieties, demonstrate tailored bioactivity. For example, quinazoline-linked acrylates inhibit receptor tyrosine kinases (RTKs) and histone deacetylases (HDACs), showcasing their utility in cancer therapy .
Biological Activity
Ethyl (E)-3-(4-(difluoromethoxy)phenyl)acrylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be characterized by its unique structure, which includes:
- Acrylate moiety : Contributes to the compound's reactivity.
- Difluoromethoxy substitution : Enhances lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies have shown that it may exhibit:
- Inhibition of Phosphodiesterase 4 (PDE4) : A significant pathway involved in inflammation and immune responses. The compound demonstrated dose-dependent inhibition of PDE4 enzymes, which are crucial in regulating intracellular signaling pathways related to inflammation .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens remains limited.
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50/Effectiveness | Reference |
|---|---|---|---|
| PDE4 Inhibition | PDE4B | IC50 = 15 µM | |
| Antimicrobial | E. coli, P. aeruginosa | Moderate inhibition | |
| Cytotoxicity | Cancer Cell Lines | IC50 = 20 µM |
Case Studies and Research Findings
-
PDE4 Inhibition Study :
A study conducted using HEK293 cell lines evaluated the inhibitory effects of this compound on PDE4B. The results indicated a significant reduction in cellular signaling pathways associated with inflammation, suggesting potential therapeutic applications in treating inflammatory diseases . -
Antimicrobial Efficacy :
In vitro assays assessed the antimicrobial activity against common bacterial strains such as E. coli and Pseudomonas aeruginosa. The compound exhibited moderate inhibitory effects, with a minimum inhibitory concentration (MIC) ranging from 256 to 512 µg/mL, indicating a potential role in developing new antibacterial agents . -
Cytotoxicity Assessment :
Cytotoxicity tests on various cancer cell lines revealed that this compound has an IC50 value of approximately 20 µM, suggesting that it may induce apoptosis in cancer cells through specific signaling pathways .
Q & A
Q. What are the standard synthetic routes for Ethyl (E)-3-(4-(difluoromethoxy)phenyl)acrylate, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed coupling reactions. For example, a Heck reaction using ethyl acrylate and a difluoromethoxy-substituted aryl halide in the presence of Pd(PPh₃)₂Cl₂ (15 mol%) and triethylamine in DMF at 110°C for 6 hours yields the product . Optimization strategies include:
- Varying the palladium catalyst (e.g., Pd(OAc)₂ for milder conditions).
- Adjusting solvent polarity (DMF vs. acetonitrile) to control reaction kinetics.
- Increasing stoichiometric excess of ethyl acrylate (up to 5 equivalents) to drive the reaction .
Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Yield | 53% | |
| Reaction Time | 6 h |
Q. How is the (E)-configuration of the acrylate group confirmed experimentally?
- Methodological Answer : The (E)-configuration is validated using NMR spectroscopy. The trans coupling constant () between the α- and β-vinylic protons typically ranges from 16.0–16.4 Hz, as observed in δ 7.76 (d, ) and δ 6.04 (d, ) for the target compound . For comparison, (Z)-isomers exhibit smaller values (~12 Hz). Additional confirmation can be obtained via NOESY NMR or X-ray crystallography of analogous structures .
Advanced Research Questions
Q. What strategies address low regioselectivity during the synthesis of difluoromethoxy-substituted acrylates via Heck coupling?
- Methodological Answer : Low regioselectivity often arises from competing β-hydride elimination pathways. Mitigation approaches include:
- Using bulky ligands (e.g., P(t-Bu)₃) to sterically hinder undesired pathways .
- Introducing directing groups (e.g., methoxy or fluorine substituents) on the aryl ring to stabilize the transition state .
- Employing microwave-assisted synthesis to reduce reaction time and side reactions .
For example, triethylamine as a base in DMF was critical for suppressing byproduct formation in related acrylate syntheses .
Q. How can researchers resolve contradictions in spectroscopic data when characterizing byproducts of this compound?
- Methodological Answer : Discrepancies in NMR or LC-MS data often stem from residual solvents, unreacted starting materials, or oxidation byproducts. A systematic workflow includes:
Purification : Flash chromatography (5–60% ethyl acetate/hexane) to isolate fractions .
Advanced Spectrometry : High-resolution mass spectrometry (HRMS) to identify molecular ions of byproducts (e.g., over-oxidized difluoromethoxy groups).
Comparative Analysis : Cross-reference , , and NMR data with structurally similar compounds (e.g., ethyl 3-(4-fluorophenyl)acrylate derivatives) .
Q. What computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies against targets like estrogen receptors (for SERD activity) or cyclooxygenase enzymes (for anti-inflammatory potential) are also employed . For example, the difluoromethoxy group’s electron-withdrawing effect enhances binding affinity to hydrophobic pockets in protein targets .
Data Contradiction Analysis
Q. Why do reported yields for similar acrylate syntheses vary significantly (e.g., 53% vs. 86%)?
- Methodological Answer : Yield discrepancies arise from differences in:
- Catalyst Loading : Higher Pd catalyst (20 mol%) improved yields in related styrylchromone syntheses .
- Workup Protocols : Incomplete extraction (e.g., using ethyl acetate vs. dichloromethane) may lead to product loss .
- Substrate Purity : Impurities in the difluoromethoxy precursor reduce coupling efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
